3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide
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Overview
Description
The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the imidazole ring suggests that the compound might have some biological activity, as imidazole rings are found in many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Molecular Structure Analysis
The compound contains several functional groups, including an amide, a thioether, and an imidazole ring. These groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like the amide could make the compound more soluble in polar solvents .Scientific Research Applications
- Conclusion : DQ-2511 is a promising antiulcer compound affecting both aggressive and defensive factors in the gastric mucosa .
- Potential Impact : By inhibiting NF-κB, this compound could modulate cellular responses and impact cancer therapy .
- Therapeutic Potential : These derivatives could contribute to treating metabolic and immunological diseases .
Antiulcer Effects
NF-κB Inhibition
Retinoid Nuclear Modulation
Neuroinflammation and Brain Disorders
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4S/c1-33-22-12-11-20(16-23(22)34-2)28-24(31)17-35-26-27-13-14-30(26)21-10-6-7-18(15-21)25(32)29-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPMTTDNUJIINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-phenylbenzamide |
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